3-Cyclopropylpyridine-4-carboxylic acid hydrochloride
Description
3-Cyclopropylpyridine-4-carboxylic acid hydrochloride is a pyridine derivative characterized by a cyclopropyl substituent at the 3-position and a carboxylic acid group at the 4-position, forming a hydrochloride salt.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
3-cyclopropylpyridine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-3-4-10-5-8(7)6-1-2-6;/h3-6H,1-2H2,(H,11,12);1H |
InChI Key |
FTDLJIMATIOLHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CN=C2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpyridine-4-carboxylic acid hydrochloride typically involves the cyclopropylation of pyridine derivatives followed by carboxylation. One common method includes the reaction of 3-cyclopropylpyridine with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through crystallization and recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Cyclopropanation Reactions
The incorporation of a cyclopropane ring into aromatic systems can be achieved via methods such as nitrogen ylide-mediated cyclopropanation or photoredox-catalyzed radical cyclization :
-
Nitrogen ylides : Reaction of a pyridine derivative with a nitrogen ylide generated from t-butyl bromoacetate and DABCO can form cyclopropane rings. For example, cyclopropanation of 4-methyl-2-vinylpyrimidine with such a ylide proceeds via conjugate addition, followed by cyclopropanation to yield trans-cyclopropane carboxylic acids .
-
Photoredox catalysis : A decarboxylative radical addition–polar cyclization cascade using chloroalkyl alkenes and carboxylic acids under photocatalysis (e.g., 4CzIPN) can generate cyclopropanes. This method tolerates diverse functional groups and operates under mild conditions .
Decarboxylative Halogenation
The carboxylic acid group in the compound may undergo Hunsdiecker-Borodin-type reactions , converting it to alkyl halides via intermediate acyl hypohalites. For example:
-
Bromodecarboxylation : Silver salts of carboxylic acids react with bromine to form alkyl bromides, releasing CO₂. The mechanism involves radical intermediates, with selectivity favoring tertiary radicals .
-
Chlorodecarboxylation : Similar reactivity is observed with chlorine, though yields depend on halide coordination and solvent choice .
Electrophilic Substitution on the Pyridine Ring
The pyridine ring’s electron-deficient nature allows electrophilic substitution , though the cyclopropane substituent may influence regioselectivity. For instance, bromination at the ipso position to the carboxyl group could occur under strong halogenation conditions, followed by decarboxylation .
Amidation and Derivatization
The carboxylic acid group enables amidation or esterification , forming amides or esters. For example, reaction with amines could generate bioactive derivatives, though specific examples for this compound are not detailed in the literature.
Nicotinic Receptor Ligands
Cyclopropane-containing pyridine derivatives have been explored as nicotinic acetylcholine receptor (nAChR) ligands . Structural modifications, such as altering the cyclopropane ring’s substituents, can modulate subtype selectivity and pharmacological activity .
Decarboxylative Halogenation Mechanism
The Hunsdiecker-Borodin reaction proceeds via:
-
Formation of an acyl hypohalite intermediate.
-
Homolytic cleavage to generate a carbon-centered radical.
For aromatic acids, ipso-halogenation followed by decarboxylation may dominate, as seen in the trihalogenation of hydroxybenzoic acids .
Photoredox-Catalyzed Cyclopropanation
The reaction involves:
Scientific Research Applications
3-Cyclopropylpyridine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Cyclopropylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s cyclopropyl group provides steric hindrance, influencing its binding affinity and selectivity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its interaction .
Comparison with Similar Compounds
Structural and Functional Analysis
- Pyridine vs. Pyrimidine Cores: 3-Cyclopropylpyridine-4-carboxylic acid hydrochloride differs from 2-Chloro-6-methylpyrimidine-4-carboxylic acid () in its nitrogen arrangement. Pyrimidines (two nitrogen atoms) often exhibit distinct electronic properties compared to pyridines (one nitrogen), influencing solubility and target binding .
- Hydrochloride Salts: Hydrochloride salts, such as 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (), are commonly used to improve water solubility and crystallinity. However, dihydrochloride salts (e.g., 236.14 g/mol) may differ in hygroscopicity and stability compared to monohydrochlorides .
- Biological Activity: LY2409881 hydrochloride (), a cyclopropylamide-containing kinase inhibitor, demonstrates that cyclopropane groups can modulate interactions with hydrophobic enzyme pockets.
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, Jatrorrhizine hydrochloride () is water-soluble, aiding in formulation for biological studies.

- Purity : Compounds like Ethyl 3-chloropyridazine-4-carboxylate () are synthesized at ≥97% purity, critical for reproducible pharmacological testing.
Biological Activity
3-Cyclopropylpyridine-4-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article reviews its biological activity based on available literature, including structure-activity relationships (SAR), in vitro and in vivo studies, and case studies demonstrating its efficacy.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a pyridine ring with a carboxylic acid functional group. This unique structure contributes to its interaction with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs).
Antimalarial Activity
Research indicates that derivatives of pyridine carboxylic acids exhibit significant antimalarial properties. For instance, compounds similar to 3-cyclopropylpyridine-4-carboxylic acid have been evaluated against Plasmodium falciparum, showing promising results. A study reported an EC50 value of 0.228 µM for a related compound, indicating potent activity against malaria parasites .
Table 1: Antimalarial Activity of Related Compounds
| Compound | EC50 (µM) | HepG2 CC50 (µM) |
|---|---|---|
| 5n | 0.228 | >40 |
| 18a | 5.63 | >40 |
| 18b | 0.843 | >40 |
Nicotinic Acetylcholine Receptor Activity
3-Cyclopropylpyridine-4-carboxylic acid hydrochloride has been investigated for its effects on nAChRs, particularly the α4β2 subtype. Compounds with similar scaffolds have shown high binding affinities and partial agonist activity at these receptors, with Ki values ranging from 0.5 to 51.4 nM . This suggests potential applications in treating conditions such as depression and cognitive disorders.
Table 2: Binding Affinities at nAChR Subtypes
| Compound | α4β2 Ki (nM) | α3β4 Ki (nM) |
|---|---|---|
| Compound A | 0.7 | >10,000 |
| Compound B | 0.15 | >10,000 |
In Vivo Efficacy
In animal models, compounds structurally related to 3-cyclopropylpyridine-4-carboxylic acid have shown antidepressant-like effects in behavioral tests such as the forced swim test and SmartCube platform assessments . These findings support the hypothesis that this class of compounds may be beneficial for treating mood disorders.
Safety and Toxicity Profiles
Initial safety profiling of related compounds indicated acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, although some showed off-target effects at higher concentrations . The safety profile of 3-cyclopropylpyridine-4-carboxylic acid hydrochloride remains to be fully elucidated but is critical for its development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-cyclopropylpyridine-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with condensation of cyclopropane derivatives (e.g., cyclopropylformamidine) with pyridine precursors, followed by cyclization and functional group modifications. Catalysts such as palladium or copper are often used in heterocycle formation, with solvents like DMF or toluene optimizing reaction efficiency . Key parameters for yield optimization include temperature control (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. What safety protocols should be followed when handling 3-cyclopropylpyridine-4-carboxylic acid hydrochloride?
- Methodological Answer : Due to insufficient toxicological data, adhere to strict safety measures:
- Use PPE (gloves, lab coats, goggles) to prevent skin/eye contact.
- Conduct reactions in a fume hood to avoid inhalation of vapors.
- Store at –20°C in airtight containers to maintain stability .
Q. Which analytical techniques are most effective for structural and purity characterization?
- Methodological Answer :
- NMR Spectroscopy : Confirm molecular structure using - and -NMR, focusing on pyridine ring protons (δ 7.0–8.5 ppm) and cyclopropyl signals (δ 0.5–1.5 ppm) .
- HPLC : Assess purity (>98%) with a C18 column, using a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks by growing single crystals in ethanol/water mixtures .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different assays?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Purity Verification : Re-analyze compound purity via HPLC and mass spectrometry to rule out degradation products .
- Buffer Conditions : Test activity under varying pH (6.5–7.4) and ionic strength to identify sensitivity to microenvironmental changes .
- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay reproducibility .
Q. What computational strategies are suitable for modeling supramolecular interactions in its crystal structure?
- Methodological Answer :
- Database Mining : Cross-reference the Cambridge Structural Database (CSD) for analogous pyridine-carboxylic acid derivatives to predict hydrogen-bonding motifs (e.g., O–H···N interactions) .
- DFT Calculations : Use Gaussian or ORCA software to optimize molecular geometry and calculate electrostatic potential maps, focusing on the carboxylate and pyridine moieties .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water/DMSO) to assess stability of the hydrochloride salt in solution .
Q. How can the synthetic route be scaled from milligram to gram quantities without compromising yield?
- Methodological Answer :
- Catalyst Efficiency : Transition from homogeneous (e.g., PdCl) to heterogeneous catalysts (e.g., Pd/C) for easier recovery and reuse .
- Solvent Selection : Replace DMF with toluene or THF for better scalability and lower environmental impact .
- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and intermediates in real time .
Notes
- Avoid sourcing data from non-peer-reviewed platforms (e.g., ).
- Structural analogs (e.g., 6-(4-chlorophenyl) derivatives) provide methodological insights for synthesis and analysis .
- Safety and handling protocols are generalized from cyclopropane-containing compounds due to limited toxicological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

